REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>C(O)(C)C>[S:12]([OH:16])([OH:15])(=[O:14])=[O:13].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
agitated for another hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an agitated glass-reaction vessel, 50 g
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature below 50 deg. C, 110.0 g
|
Type
|
ADDITION
|
Details
|
After the acid addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated between 70-75 deg. C for 3 hours, to a pH of 2.0±0.5
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the batch is cooled down to below 30 deg. C
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
CUSTOM
|
Details
|
dried under conditions below 80 deg. C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.[N+](=O)([O-])C1=C(C=C(C=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |